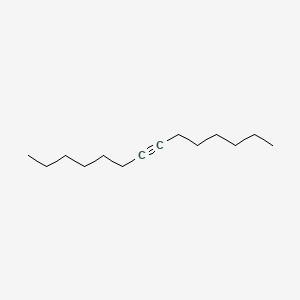
2-(Benzylthio)ethanol
Vue d'ensemble
Description
2-(Benzylthio)ethanol, also known as 2-benzylthioethanol (2-BTE), is an organic compound with the chemical formula CH3CH2SCH2CH2OH. It is a colorless liquid with a strong sulfur odor. 2-BTE is primarily used as a reagent in organic synthesis, and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Photocatalytic Applications
2-(Benzylthio)ethanol is relevant in studies involving photocatalysis. For example, a heterogeneous photocatalyst, Ni-modified CdS nanoparticles, demonstrated efficient splitting of alcohols like 2-propanol into hydrogen and corresponding aldehydes or ketones under visible light irradiation (Chai et al., 2016). Such studies highlight the potential of using 2-(Benzylthio)ethanol in hydrogen production and chemical industry applications.
Hydrogen Bonding Studies
Investigations into the hydrogen bonding of organic acids in supercritical CO2 with polar cosolvents, such as ethanol and methanol, also involve compounds related to 2-(Benzylthio)ethanol. These studies provide insights into the molecular interactions and bond formations in various chemical environments (Ke et al., 1997).
Corrosion Inhibition
In the field of corrosion science, research on 2-(2-hydroxyphenyl)-benzothiazole, a compound structurally similar to 2-(Benzylthio)ethanol, has shown that its mixtures with ethanol can act as impressive corrosion inhibitors for mild steel in hydrochloric acid. This has potential applications in industrial corrosion protection (Afzalkhah et al., 2017).
Green Chemistry Applications
In green chemistry, 2-(Benzylthio)ethanol analogs are used in environmentally benign protocols for constructing biologically active compounds. For example, the synthesis of N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives under catalyst-free conditions in ethanol–water showcases the utilization of 2-(Benzylthio)ethanol in eco-friendly chemical processes (Reddy et al., 2016).
Synthesis of Chemical Compounds
The synthesis of benzoxazole methyl ester, a versatile building block for heterocycles, involves 2-(methoxycarbonylmethylthio)benzo[d]oxazole, a derivative of 2-(Benzylthio)ethanol. This demonstrates its role in the creation of complex chemical structures (Saeed et al., 2021).
Catalysis in Supercritical Fluids
2-(Benzylthio)ethanol derivatives are also relevant in catalysis research, particularly in supercritical fluids. Studies on the hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalyst in supercritical carbon dioxide have shown the utility of these compounds in catalytic processes (Yadav & Lawate, 2011).
Complex Formation in Chemistry
Research on complexes of hydrazide Schiff bases using 1,2-diphenyl-2-(benzoylhydrazino)ethanol, related to 2-(Benzylthio)ethanol, reveals its importance in forming various chemical complexes, highlighting its potential in complex synthesis and analysis (Sallomi & Shaheen, 1994).
Reduction Reactions
The compound plays a role in the reductive β-elimination reactions, as seen in the conversion of 2-(phenylthio)ethanols into terminal olefins using TiCl4 and LiAlH4. This process is significant in organic synthesis and reduction reactions (Watanabe et al., 1975).
Biomedical Research
In biomedical research, mixtures like ethanol, 2-propanol, and 2-butanol, which may include 2-(Benzylthio)ethanol derivatives, are used as a cryoglue to mount vitreous biological specimens for ultrathin cryosectioning, indicating its use in advanced microscopy techniques (Richter, 1994).
Propriétés
IUPAC Name |
2-benzylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMHSIXPUAKNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192045 | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)ethanol | |
CAS RN |
3878-41-9 | |
| Record name | 2-[(Phenylmethyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3878-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(BENZYLTHIO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R92N7S722 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)
